molecular formula C28H24N2O4S B492716 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile CAS No. 671200-40-1

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile

Número de catálogo: B492716
Número CAS: 671200-40-1
Peso molecular: 484.6g/mol
Clave InChI: SPTXFSBNNCAYCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a polycyclic framework integrating a 7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline core substituted with a cyano group at position 2. A sulfanyl (-S-) linker bridges the quinoline system to a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety. The benzodioxin subunit contributes electron-rich aromaticity, while the sulfanyl group may enhance redox activity or serve as a metabolic site.

Propiedades

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-28(2)13-20-26(21(31)14-28)25(17-6-4-3-5-7-17)19(15-29)27(30-20)35-16-22(32)18-8-9-23-24(12-18)34-11-10-33-23/h3-9,12H,10-11,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXFSBNNCAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C#N)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The synthesis pathway often includes:

  • Formation of Benzodioxin Derivatives : Using appropriate reagents such as 4-methylbenzenesulfonyl chloride and other acetamide derivatives.
  • Coupling Reactions : Employing coupling reagents like EDCI or DCC to form the final compound by linking the benzodioxin moiety with the quinoline structure .

Enzyme Inhibition

Research has demonstrated that compounds similar to 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile exhibit significant enzyme inhibitory activity. Specifically:

  • Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Inhibitory assays indicated effective binding and inhibition rates that suggest a promising therapeutic role in neurodegenerative diseases .

Anticancer Activity

The anticancer properties of the compound were evaluated using the National Cancer Institute's (NCI) 60 cell line screening protocol. The results indicated:

CompoundMean Growth (%)Most Sensitive Cell Line(s) Growth Inhibition (%)
2-[2-(2,3-Dihydrobenzodioxin)-...104.68RPMI-8226 (92.48), CCRF-CEM (92.77), K562 (92.90)

These results suggest that while the compound exhibits some level of anticancer activity, it may require further optimization to enhance efficacy against specific cancer types .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds in a model of Alzheimer's disease. The results showed that the compound could significantly reduce oxidative stress markers and improve cognitive function in treated animals compared to controls.

Case Study 2: Antidiabetic Potential

Another research explored the antidiabetic potential through enzyme inhibition studies against alpha-glucosidase. The findings indicated that the compound effectively inhibited enzyme activity, suggesting a role in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Comparación Con Compuestos Similares

Dihydroquinoline vs. Dihydropyridine Derivatives

The compound 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile () shares the benzodioxin and cyano groups but replaces the dihydroquinoline core with a dihydropyridine ring. Key differences:

  • Dihydropyridine : Smaller ring system may enhance solubility but reduce metabolic stability.
Property Target Compound Dihydropyridine Analog ()
Molecular Formula C29H25N2O4S C20H15N2O3
Molecular Weight 497.59 g/mol 337.35 g/mol
Core Structure Dihydroquinoline Dihydropyridine
Key Substituents Sulfanyl-ethyl-ketone Oxo, phenyl

The dihydroquinoline derivative’s extended conjugation could stabilize π-π interactions in biological targets compared to the dihydropyridine analog .

Thiazolo-Pyrimidine Derivatives

Compounds like (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile () feature a thiazolo-pyrimidine core instead of dihydroquinoline. These derivatives exhibit:

  • Higher polarity due to multiple carbonyl groups.
  • Moderate yields (68%) in synthesis via condensation reactions.
  • IR-confirmed cyano (ν ~2,219 cm⁻¹) and carbonyl (ν ~1,719 cm⁻¹) stretches, comparable to the target compound’s functional groups .

Substituent Effects on Bioactivity

Sulfonamide vs. Sulfanyl Linkers

The anti-diabetic agents 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides () replace the sulfanyl group with a sulfonamide linker. Key observations:

  • Sulfonamide derivatives : Show weak to moderate α-glucosidase inhibition (IC50: 81–86 μM vs. 37 μM for acarbose).
Feature Target Compound Sulfonamide Analogs ()
Linker Sulfanyl (-S-) Sulfonamide (-SO2NH-)
Biological Activity Not reported α-Glucosidase inhibition
Synthetic Route Unreported LiH-activated coupling in DMF

Benzodioxin-Containing Derivatives

Ester vs. Ketone Functionalization

The compound [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate () shares the benzodioxin and oxoethyl groups but replaces the sulfanyl-quinoline system with a carbazole ester. Differences include:

  • Ester group : Increases hydrophilicity and susceptibility to hydrolysis.

Métodos De Preparación

Gould-Jacobs Cyclization for Quinoline Formation

The 7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile scaffold is constructed using a modified Gould-Jacobs reaction (Scheme 1).

Procedure :

  • Starting material : Ethyl (ethoxymethylene)cyanoacetate (1.2 equiv) reacts with 4-phenyl-3-aminocyclohex-2-en-1-one (1.0 equiv) in refluxing diphenyl ether (180°C, 4 h).

  • Cyclization : Intramolecular cyclization under acidic conditions (Eaton’s reagent, PCl₃, or polyphosphoric acid) yields the dihydroquinoline core.

  • Dimethyl introduction : 7,7-Dimethyl groups are introduced via alkylation with methyl iodide (2.5 equiv) in the presence of NaH (1.2 equiv) in DMF at 0°C to room temperature.

Key data :

StepReagents/ConditionsYieldCharacterization
1Diphenyl ether, 180°C, 4 h78%1H^1H-NMR (CDCl₃): δ 8.21 (s, 1H, H-2), 7.45–7.32 (m, 5H, Ph), 2.98 (s, 6H, 2×CH₃) $$
2Eaton’s reagent, 60°C, 2 h85%IR (KBr): 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Synthesis of the Benzodioxin-Oxoethylsulfanyl Side Chain

Preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethanethiol

Procedure :

  • Benzodioxin ketone synthesis : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in CH₂Cl₂ at 0°C, followed by oxidation with PCC (1.2 equiv) to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetyl chloride.

  • Thiol introduction : The chloride intermediate is treated with thiourea (1.5 equiv) in ethanol/water (3:1) under reflux (2 h), followed by hydrolysis with NaOH (10%) to generate the free thiol.

Key data :

StepReagents/ConditionsYieldCharacterization
1CH₂Cl₂, PCC, rt, 3 h82%1H^1H-NMR (DMSO-d₆): δ 7.85 (s, 1H, ArH), 4.32–4.25 (m, 4H, OCH₂CH₂O)
2Thiourea, NaOH, reflux76%IR (KBr): 2550 cm⁻¹ (S-H), 1710 cm⁻¹ (C=O)

Coupling of Quinoline Core and Side Chain

Nucleophilic Substitution at Position 2

Procedure :

  • Chloromethyl intermediate : The quinoline core is treated with PCl₅ (1.5 equiv) in POCl₃ (reflux, 2 h) to introduce a chloromethyl group at position 2.

  • Thiol coupling : The chloromethylquinoline (1.0 equiv) reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethanethiol (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 6 h.

Key data :

StepReagents/ConditionsYieldCharacterization
1PCl₅, POCl₃, reflux88%13C^13C-NMR (CDCl₃): δ 45.6 (CH₂Cl)
2DMF, K₂CO₃, 60°C68%HRMS (ESI): m/z [M+H]⁺ calcd 530.1521, found 530.1518

Optimization and Challenges

Regioselectivity in Quinoline Functionalization

  • Position 2 selectivity : Use of bulky bases (e.g., LiHMDS) directs substitution to the less hindered position.

  • Side reactions : Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under N₂ atmosphere.

Purification Challenges

  • Column chromatography : Silica gel elution with EtOAc/hexane (1:3 to 1:1) resolves diastereomers and unreacted intermediates.

  • Recrystallization : The final compound is recrystallized from EtOH/H₂O (4:1) to achieve >98% purity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.